Thiazafluron

Description

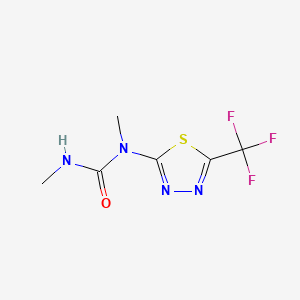

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJPZPLAZVZTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180010 | |

| Record name | Thiazafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25366-23-8 | |

| Record name | Thiazafluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazafluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025366238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazfluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZAFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8ID0K28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiazafluron: A Physicochemical Profile for Research and Development

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the core physicochemical properties of Thiazafluron, a synthetic herbicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical research. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for the target audience.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are crucial for understanding its environmental fate, biological activity, and for the development of new formulations.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | [1] |

| CAS Number | 25366-23-8 | [2] |

| Molecular Formula | C₆H₇F₃N₄OS | [2] |

| Molecular Weight | 240.21 g/mol | [2][3] |

| Appearance | Colorless solid | [3] |

| Melting Point | 136-137 °C | [2][3] |

| Water Solubility | 2100 mg/L (at 20 °C) | [3][4] |

| logP (Octanol-Water) | 1.85 | [4] |

| Vapor Pressure | 0.488 mPa (at 20 °C) | [4] |

| pKa | 13.14 (Predicted) | [5][6] |

| Density | 1.51 g/cm³ (Predicted) | [4] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail the general principles of the experimental protocols based on internationally recognized guidelines.

Determination of Water Solubility

The water solubility of this compound is determined using the Flask Method , as outlined in OECD Guideline 105.[7][8] This method is suitable for substances with solubilities above 10⁻² g/L.

Methodology:

-

An excess amount of solid this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium. This duration is typically determined in a preliminary test.

-

After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is repeated to ensure the reproducibility of the results.

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental fate and biological uptake. The Shake Flask Method , described in OECD Guideline 107, is a commonly used technique.[9][10]

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are mutually saturated prior to the experiment.

-

The flask is shaken to facilitate the partitioning of this compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Vapor Pressure

The vapor pressure of this compound, a measure of its volatility, can be determined using several methods outlined in OECD Guideline 104.[3][4][6] The Gas Saturation Method is suitable for substances with low vapor pressures.

Methodology:

-

A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable adsorbent or by condensation in a cold trap.

-

The amount of this compound trapped is quantified using an appropriate analytical technique.

-

The vapor pressure is calculated from the amount of substance transported by a known volume of gas. The measurements are typically performed at several temperatures to establish a vapor pressure curve.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and synthesis.

References

- 1. govinfo.gov [govinfo.gov]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

Thiazafluron's Mechanism as a Photosynthetic Electron Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazafluron is a synthetic herbicide belonging to the thiadiazolylurea chemical class.[1] It functions as a non-selective, soil-applied herbicide that acts by inhibiting photosynthetic electron transport.[1] Like other urea-based herbicides, this compound's primary mode of action is the disruption of Photosystem II (PSII) activity within the chloroplasts of susceptible plants. This guide provides an in-depth technical overview of the molecular mechanism by which this compound inhibits photosynthetic electron transport, supported by experimental protocols and illustrative data from related compounds.

Core Mechanism: Inhibition of Photosystem II Electron Transport

The photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts, is responsible for converting light energy into chemical energy in the form of ATP and NADPH. Photosystem II is a critical protein-pigment complex that initiates this process by oxidizing water and transferring electrons through a series of acceptors.

This compound, like other urea herbicides, targets the D1 protein, a core subunit of the PSII reaction center.[2][3] Specifically, it binds to the Q\B\ site on the D1 protein, competitively inhibiting the binding of plastoquinone (PQ), the native mobile electron carrier.[2] This blockage of the Q\B\ site effectively halts the flow of electrons from the primary quinone acceptor, Q\A, to the plastoquinone pool. The interruption of electron flow leads to a cascade of inhibitory effects:

-

Cessation of ATP and NADPH Synthesis: The lack of electron flow to subsequent components of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH by Photosystem I is also halted.

-

Oxidative Stress: The blockage of electron transport leads to the accumulation of highly reactive triplet chlorophyll and singlet oxygen, which cause rapid photo-oxidative damage to cellular components, including lipids and proteins. This secondary effect often leads to rapid cell death.[2]

-

Inhibition of Carbon Fixation: Without the ATP and NADPH produced by the light-dependent reactions, the Calvin cycle cannot fix carbon dioxide into carbohydrates, ultimately starving the plant.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the photosynthetic electron transport chain, the site of action for this compound, and a general workflow for studying its inhibitory effects.

Caption: Photosynthetic electron transport chain and the inhibitory site of this compound.

Caption: General experimental workflow for studying this compound's inhibitory effects.

Quantitative Data on Photosynthetic Inhibition

Table 1: Inhibition of Photosystem II Activity by Urea and Triazine Herbicides

| Herbicide | Chemical Class | IC50 (M) from DPIP Photoreduction | IC50 (M) from 1-Vj Fluorescence |

| Diuron | Urea | 7.0 x 10⁻⁸ | 8.0 x 10⁻⁸ |

| Metobromuron | Urea | 1.1 x 10⁻⁶ | 1.5 x 10⁻⁶ |

| Terbuthylazine | Triazine | 9.0 x 10⁻⁸ | 1.0 x 10⁻⁷ |

| Metribuzin | Triazinone | 1.2 x 10⁻⁷ | 1.3 x 10⁻⁷ |

| Bentazon | Benzothiadiazinone | 5.0 x 10⁻⁵ | 4.5 x 10⁻⁵ |

Data adapted from a study on pea thylakoid membranes.[4] The IC50 value represents the concentration of the herbicide required to inhibit 50% of the measured activity.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the inhibitory effects of compounds like this compound on photosynthetic electron transport. Below are protocols for key experiments.

Isolation of Thylakoid Membranes

Objective: To obtain functional chloroplast thylakoid membranes for in vitro assays.

Materials:

-

Fresh spinach or pea leaves

-

Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

-

Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender or mortar and pestle

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Protocol:

-

Homogenize fresh, deveined leaves in ice-cold grinding buffer.

-

Filter the homogenate through multiple layers of cheesecloth and Miracloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 5 minutes) to pellet intact chloroplasts.

-

Gently resuspend the pellet in a hypotonic resuspension buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge the suspension at a higher speed (e.g., 4,000 x g) for a longer duration (e.g., 10 minutes) to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with the resuspension buffer and centrifuge again.

-

Resuspend the final thylakoid pellet in a small volume of the resuspension buffer and determine the chlorophyll concentration spectrophotometrically.

Measurement of Oxygen Evolution (Hill Reaction)

Objective: To quantify the rate of photosynthetic electron transport by measuring the rate of oxygen evolution from isolated thylakoids using an artificial electron acceptor.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide)

-

Clark-type oxygen electrode

-

Light source

Protocol:

-

Calibrate the Clark-type oxygen electrode with air-saturated and oxygen-depleted water.

-

Add the assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

Add the artificial electron acceptor to the chamber.

-

Record the baseline rate of oxygen consumption in the dark.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

To test the effect of this compound, pre-incubate the thylakoid suspension with varying concentrations of the herbicide for a set period before adding the electron acceptor and measuring oxygen evolution.

-

Calculate the rate of oxygen evolution and determine the IC50 value for this compound.

Chlorophyll a Fluorescence Measurement

Objective: To assess the efficiency of Photosystem II photochemistry and the blockage of electron transport by measuring changes in chlorophyll a fluorescence emission.

Materials:

-

Intact leaves or isolated thylakoid membranes

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips or chamber

-

This compound solutions of varying concentrations

Protocol:

-

Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes. This ensures that all PSII reaction centers are in an "open" state (Q\A\ is oxidized).

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (F\m), when all PSII reaction centers are "closed" (Q\A\ is reduced).

-

Calculate the maximum quantum yield of PSII photochemistry (F\v/F\m), where F\v\ = F\m\ - F₀.

-

For herbicide treatment, incubate the samples with different concentrations of this compound.

-

Measure the steady-state fluorescence (F\s) under continuous actinic light and the maximal fluorescence in the light-adapted state (F\m').

-

Analyze the fast fluorescence induction curve (OJIP transient) to obtain detailed information about the electron transport chain. A rapid rise to the 'J' step is indicative of the accumulation of reduced Q\A, a hallmark of PSII inhibitor action.

-

Calculate various fluorescence parameters to quantify the inhibitory effect.

Thermoluminescence Measurement

Objective: To study the charge recombination pathways in PSII, which are altered by the binding of herbicides to the Q\B\ site.

Materials:

-

Isolated thylakoid membranes

-

Thermoluminescence apparatus with a photomultiplier tube and temperature control

-

Flash illumination source

-

This compound solutions of varying concentrations

Protocol:

-

Dark-adapt the thylakoid sample at a controlled temperature (e.g., 25°C).

-

Rapidly cool the sample to a low temperature (e.g., -10°C) to trap the S-states of the oxygen-evolving complex.

-

Excite the sample with a short, saturating flash of light to induce charge separation.

-

Linearly heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 60°C).

-

Record the light emitted (thermoluminescence) as a function of temperature using a photomultiplier tube. This produces a "glow curve" with characteristic peaks.

-

The B-band, typically peaking around 30-40°C, arises from the recombination of the S₂/S₃ states with Q\B\⁻. In the presence of a PSII inhibitor like this compound, this band is suppressed.

-

The Q-band, peaking at a lower temperature (around 10-15°C), arises from the recombination of the S₂ state with Q\A\⁻. The intensity of this band increases in the presence of PSII inhibitors that block electron transfer from Q\A\ to Q\B.

-

By analyzing the changes in the peak temperatures and intensities of these bands, detailed information about the herbicide's interaction with the D1 protein can be obtained.

Conclusion

This compound exerts its herbicidal activity by acting as a potent inhibitor of photosynthetic electron transport at the level of Photosystem II. By competitively binding to the Q\B\ site on the D1 protein, it displaces the native plastoquinone electron acceptor, thereby blocking the entire downstream flow of electrons. This leads to the cessation of energy production (ATP and NADPH) and the generation of damaging reactive oxygen species, ultimately resulting in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific inhibitory characteristics of this compound and other PSII-targeting compounds. While specific quantitative data for this compound remains to be extensively published, the information available for analogous compounds provides a strong basis for understanding its mode of action.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Herbicidal Action of Thiazafluron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazafluron, a synthetic herbicide belonging to the thiadiazolylurea class, is a potent inhibitor of photosynthesis. This technical guide provides an in-depth analysis of its herbicidal activity, focusing on its molecular mechanism of action, experimental evaluation, and quantitative herbicidal efficacy. The information presented herein is intended to support researchers and professionals in the fields of agricultural science, weed management, and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound is the disruption of photosynthetic electron transport within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. By interfering with this process, this compound effectively halts the production of chemical energy (ATP and NADPH) necessary for carbon fixation and subsequent plant growth, ultimately leading to plant death.

This compound acts by binding to the D1 protein, a core component of the PSII reaction center. Specifically, it competes with plastoquinone (PQ), the native electron acceptor, for its binding site on the D1 protein. This competitive inhibition blocks the transfer of electrons from the primary electron acceptor, QA, to PQ. The interruption of this electron flow not only stops energy production but also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to the herbicidal effect.

dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=rectangle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Figure 1: Signaling pathway of this compound's inhibitory action on Photosystem II.

Quantitative Assessment of Herbicidal Activity

The herbicidal efficacy of this compound can be quantified through various laboratory and greenhouse experiments. Key parameters include the half-maximal inhibitory concentration (IC50) for PSII inhibition and the half-maximal effective concentration (EC50) for the reduction in plant growth or biomass.

Table 1: Photosystem II Inhibition by this compound and Related Thiadiazolylurea Herbicides

| Compound | Plant Species | Assay Type | IC50 (µM) | Reference |

| Tebuthiuron | Spinach (Spinacia oleracea) | Chloroplast Electron Transport | ~0.5 | |

| Buthidazole | Spinach (Spinacia oleracea) | Chloroplast Electron Transport | ~0.5 |

Note: Specific IC50 values for this compound were not available in the searched literature. The data for structurally related and functionally similar thiadiazolylurea herbicides, Tebuthiuron and Buthidazole, are provided for comparative purposes.

Table 2: Herbicidal Efficacy (EC50) of this compound on Various Weed Species

| Weed Species | Common Name | Growth Stage | Parameter | EC50 (g a.i./ha) |

| Data not available | - | - | - | - |

Note: Specific EC50 values for the herbicidal activity of this compound on different weed species were not found in the conducted searches. This data is crucial for determining application rates and weed control spectrum.

Experimental Protocols

Hill Reaction Inhibition Assay

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES or Tricine).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the isolation buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing a buffer, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol).

-

A control with no herbicide should be included.

-

-

Assay Procedure:

-

Add a known amount of the isolated chloroplast suspension to the reaction mixtures.

-

Expose the mixtures to a light source.

-

Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer. The blue, oxidized form of DCPIP becomes colorless upon reduction.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each this compound concentration.

-

Plot the percentage of inhibition of the Hill reaction against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Figure 2: Experimental workflow for the Hill reaction inhibition assay.

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is highly sensitive to changes in photosynthetic electron transport.

Methodology:

-

Plant Material and Treatment:

-

Grow test plants (e.g., susceptible weed species) under controlled conditions.

-

Treat the plants with a range of this compound concentrations.

-

Include an untreated control group.

-

-

Dark Adaptation:

-

Before measurement, dark-adapt the leaves for a period (e.g., 20-30 minutes) to ensure all PSII reaction centers are open.

-

-

Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Key parameters to measure include:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on PSII.

-

ΦPSII (or Y(II)): The effective quantum yield of PSII under illumination.

-

qP: Photochemical quenching, which reflects the proportion of open PSII reaction centers.

-

NPQ: Non-photochemical quenching, which indicates the dissipation of excess light energy as heat.

-

-

-

Data Analysis:

-

Compare the fluorescence parameters of treated plants with the control.

-

Plot the changes in these parameters as a function of this compound concentration to generate dose-response curves and determine EC50 values.

-

Figure 3: Experimental workflow for the chlorophyll fluorescence assay.

Conclusion

This compound is an effective herbicide that functions by inhibiting photosynthetic electron transport at Photosystem II. Its specific binding to the D1 protein disrupts the normal flow of electrons, leading to a cessation of energy production and the generation of damaging reactive oxygen species. The quantitative evaluation of its herbicidal activity through methods such as the Hill reaction inhibition assay and chlorophyll fluorescence analysis is essential for understanding its potency and optimizing its use in weed management strategies. Further research to determine the specific IC50 and EC50 values for this compound across a range of weed species is crucial for its practical application and the development of more effective and selective herbicides.

Thiazafluron chemical structure and CAS number 25366-23-8

CAS Number: 25366-23-8

This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to the herbicide Thiazafluron. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the thiadiazolylurea class of herbicides.[1][2] Its chemical structure features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group and a dimethylurea moiety.

Chemical Name: 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea[1][3]

Synonyms: N,N′-Dimethyl-N′-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, Thiazfluron, Erbotan[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25366-23-8 | [1][3][5] |

| Molecular Formula | C6H7F3N4OS | [1][3][5] |

| Molecular Weight | 240.21 g/mol | [5][6] |

| Appearance | Colorless solid | [4] |

| Melting Point | 136–137 °C | [4] |

| Water Solubility | 2.1 g/L at 20 °C | [4] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, and dimethylformamide. | [4] |

| Canonical SMILES | CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | [2] |

| InChIKey | BBJPZPLAZVZTGR-UHFFFAOYSA-N | [1][3] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD50 | 278 mg/kg | Rat | Oral | [4] |

| LD50 | >2150 mg/kg | Rat | Dermal | [4] |

Synthesis of this compound

The synthesis of this compound involves the formation of the 1,3,4-thiadiazole ring, followed by the addition of the dimethylurea side chain. A general synthetic approach is outlined below.

General Experimental Protocol for Synthesis

The synthesis of this compound can be achieved through the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with N,N-dimethylcarbamoyl chloride or by the reaction of 2-methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl isocyanate.[4] A representative protocol for a related thiadiazole synthesis is as follows:

-

Formation of the Thiadiazole Ring: A common method for synthesizing the 1,3,4-thiadiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone. For this compound, a thiosemicarbazide derivative is typically used as a precursor to form the substituted 2-amino-1,3,4-thiadiazole.

-

Introduction of the Urea Moiety: The amino group on the thiadiazole ring is then reacted with a suitable reagent to form the urea linkage. For example, reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with phosgene and methylamine or with methyl isocyanate would yield the final product.

Visualization of Synthetic Pathway

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action

This compound is a non-selective herbicide that acts by inhibiting photosynthetic electron transport.[2]

Inhibition of Photosystem II (PSII)

The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2] this compound binds to the QB-binding niche on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, this compound blocks the electron flow from the primary quinone acceptor, QA, to QB. This interruption of the electron transport chain leads to a cascade of downstream effects, ultimately causing plant death.

Downstream Effects of PSII Inhibition

The blockage of electron transport in PSII leads to several detrimental effects within the plant cell:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

-

Formation of Reactive Oxygen Species (ROS): The accumulation of high-energy electrons at QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen, a highly reactive oxygen species. This and other ROS cause lipid peroxidation, membrane damage, and pigment bleaching.

-

Photoinhibition: The inability to dissipate absorbed light energy through photochemistry leads to photooxidative damage to the PSII complex itself.

Visualization of the Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting Photosystem II.

Experimental Protocols

Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantitative analysis of this compound in a formulation.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Procedure:

-

Prepare a stock solution of this compound standard in acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing a portion of the formulation, dissolving it in acetonitrile, and diluting to a known volume.

-

Inject the standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Assessment of PSII Inhibition using Chlorophyll a Fluorescence

This technique provides a rapid and non-invasive way to assess the effects of herbicides on PSII.

-

Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer.

-

Procedure:

-

Dark-adapt the plant leaves for at least 20 minutes.

-

Measure the minimal fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - Fo.

-

Treat the plants with this compound.

-

Repeat the fluorescence measurements at various time points after treatment.

-

A decrease in the Fv/Fm ratio indicates inhibition of PSII.

-

Visualization of an Experimental Workflow

Caption: A typical experimental workflow for the evaluation of this compound.

References

- 1. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Effect of Mycotoxin Cytochalasin A on Photosystem II in Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Thiazafluron Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazafluron, a substituted thiadiazolylurea herbicide, has been utilized for the control of a broad spectrum of weeds. Understanding its environmental fate, particularly its degradation pathways and the resulting transformation products in soil and water, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of this compound, drawing on available data and analogous information from structurally similar herbicides. Due to the limited publicly available research specifically on this compound's degradation products, this guide leverages data from the closely related and well-studied thiadiazolylurea herbicide, Thidiazuron, to propose likely degradation pathways.

Data on this compound Persistence

Quantitative data on the degradation of this compound is scarce in peer-reviewed literature. However, data from environmental fate databases provide an indication of its persistence in soil.

| Parameter | Value (days) | Environment | Reference |

| Soil Aerobic Half-life (DT₅₀) | 125 | Soil | [1] |

This table will be updated as more specific quantitative data on the degradation products of this compound becomes available.

Proposed Degradation Pathways of this compound

Based on the degradation pathways of other thiadiazolylurea herbicides, such as Thidiazuron, the primary degradation routes for this compound in soil and water are expected to involve hydrolysis, photolysis, and microbial degradation. The central hypothesis is the cleavage of the urea bridge, which is a common degradation mechanism for phenylurea herbicides.

Hydrolytic Degradation

Hydrolysis is a key abiotic degradation process for many pesticides. For this compound, hydrolysis is anticipated to cleave the urea linkage, leading to the formation of two primary degradation products. This reaction can be influenced by the pH of the surrounding medium (water or soil solution).

Caption: Proposed hydrolytic degradation pathway of this compound.

Photolytic Degradation

Photodegradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from sunlight. For thiadiazolylurea herbicides, photolysis can lead to isomerization and cleavage of the parent molecule. In the case of the related compound Thidiazuron, a major photoproduct is an isomer, photothidiazuron. A similar transformation could be possible for this compound, alongside cleavage of the urea bridge.

Caption: Potential photolytic degradation pathways of this compound.

Microbial Degradation

Microbial metabolism is a significant factor in the degradation of herbicides in soil. Soil microorganisms can utilize herbicides as a source of carbon and nitrogen, leading to their breakdown. For phenylurea herbicides, microbial degradation often involves hydroxylation of the phenyl ring (if present) and cleavage of the urea bond. For this compound, microbial activity is expected to contribute to the cleavage of the urea bridge, similar to hydrolysis.

Caption: Anticipated microbial degradation pathway of this compound.

Experimental Protocols for Studying this compound Degradation

The following sections outline generalized experimental protocols for investigating the degradation of this compound in soil and water, based on established methods for other phenylurea herbicides.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation and identify the degradation products of this compound in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select a representative soil type (e.g., sandy loam). Sieve the soil to remove large debris and adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).

-

Spiking: Treat a known mass of the prepared soil with a standard solution of this compound to achieve a desired concentration. A ¹⁴C-labeled this compound can be used for easier tracking of the parent compound and its metabolites.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the parent compound and identification of degradation products.

Water Degradation Study (Hydrolysis and Photolysis)

Objective: To determine the rate of hydrolysis and photolysis of this compound in aqueous solutions and identify the resulting degradation products.

Methodology:

-

Solution Preparation: Prepare buffered aqueous solutions at different pH levels (e.g., 4, 7, and 9) and spike them with a known concentration of this compound.

-

Hydrolysis Study: Incubate one set of solutions in the dark at a constant temperature.

-

Photolysis Study: Expose a second set of solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel dark control to differentiate between photolytic and hydrolytic degradation.

-

Sampling: Collect aliquots from each solution at various time points.

-

Analysis: Directly analyze the aqueous samples using HPLC-UV or LC-MS/MS to determine the concentration of this compound and its degradation products over time.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its degradation products from environmental samples.

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Thiazafluron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazafluron is a non-selective herbicide, now considered obsolete, that was used for the control of a broad spectrum of annual and perennial weeds. Its mode of action is the inhibition of photosynthetic electron transport.[1] This guide provides a comprehensive overview of the environmental fate and toxicological profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | [2] |

| CAS Number | 25366-23-8 | [2] |

| Molecular Formula | C6H7F3N4OS | [3] |

| Molecular Weight | 240.2 g/mol | |

| Water Solubility | 2.096 g/L (at 20°C) | [4] |

| Vapor Pressure | 0.488 mPa (at 20°C) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.8 | [3] |

Environmental Fate

The environmental persistence and mobility of a pesticide are critical factors in assessing its potential environmental impact. This section details the degradation and transport processes of this compound in various environmental compartments.

Degradation

Abiotic Degradation

-

Hydrolysis: No quantitative data on the hydrolysis half-life of this compound at different pH values was found in the available search results.

-

Photolysis: No quantitative data on the aqueous photolysis half-life or quantum yield for this compound was found in the available search results.

Biotic Degradation

-

Soil Degradation: this compound is classified as persistent in soil. A typical aerobic soil degradation half-life (DT50) is reported to be 125 days.[1] General literature suggests a DT50 range of 50-200 days.[1]

Mobility

-

Leaching: this compound is considered to have high leachability potential, as indicated by its GUS (Groundwater Ubiquity Score) leaching potential index of 3.12.[1]

-

Adsorption/Desorption: Specific soil adsorption coefficients (Koc) for this compound were not found in the search results.

Bioconcentration

The potential for a chemical to accumulate in living organisms is indicated by its Bioconcentration Factor (BCF).

| Organism | BCF Value (L/kg) | Potential | Source |

| Fish (species not specified) | 6.2 | Low | [1] |

Toxicology

This section summarizes the toxicological effects of this compound on various organisms.

Mammalian Toxicology

This compound is classified as having moderate acute toxicity to mammals.[1]

| Test | Species | Endpoint | Value | Source |

| Acute Oral Toxicity | Rat | LD50 | Not Found | |

| Acute Dermal Toxicity | Rat | LD50 | > 2150 mg/kg bw | [1] |

| Acute Inhalation Toxicity | Rat | LC50 | > 0.35 mg/L | [1] |

Ecotoxicology

Aquatic Organisms

This compound exhibits low acute toxicity to fish and Daphnia.[1]

| Test | Species | Endpoint | Value | Source |

| Fish Acute Toxicity | Not Specified | LC50 | Not Found | |

| Daphnia Acute Toxicity | Not Specified | EC50 | Not Found | |

| Algae Toxicity | Not Specified | EC50 | Not Found |

Terrestrial Organisms

| Test | Species | Endpoint | Value | Source |

| Earthworm Toxicity | Not Specified | LC50 | Not Found | |

| Honeybee Acute Contact Toxicity | Not Specified | LD50 | Not Found | |

| Honeybee Acute Oral Toxicity | Not Specified | LD50 | Not Found |

Non-Target Plants

As a non-selective herbicide, this compound is expected to be toxic to a wide range of non-target plants. However, specific data on the sensitivity of different plant species were not found.

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for determining the environmental fate and toxicology of chemical substances.

Environmental Fate Experiments

Hydrolysis

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".

-

Methodology: This test involves dissolving the test substance in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated for each pH.

Aqueous Photolysis

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".

-

Methodology: A solution of the test substance in sterile, buffered water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for other degradation processes like hydrolysis. The concentration of the test substance is measured over time in both the irradiated and dark control samples. The rate of photolysis and the photolytic half-life are determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.

Soil Degradation

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".

-

Methodology: The test substance is applied to fresh soil samples. For aerobic degradation, the soil is maintained under aerobic conditions with controlled temperature and moisture. For anaerobic degradation, the soil is saturated with water and purged with an inert gas to create anaerobic conditions. The concentration of the test substance and its major transformation products are monitored over time. The rate of degradation and the DT50 (time for 50% dissipation) are calculated for both aerobic and anaerobic conditions.

Toxicological Experiments

Acute Oral Toxicity

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: "Acute Oral Toxicity - Acute Toxic Class Method".

-

Methodology: The test substance is administered orally to a small group of rodents (usually rats) at a single dose level. The animals are observed for signs of toxicity and mortality over a period of 14 days. Based on the outcome, further groups may be dosed at higher or lower levels to determine the LD50 (the dose that is lethal to 50% of the test animals).

Acute Dermal Toxicity

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 402: "Acute Dermal Toxicity".

-

Methodology: A single dose of the test substance is applied to a shaved area of the skin of the test animals (usually rabbits or rats). The application site is typically covered with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality for up to 14 days, and the dermal LD50 is determined.

Acute Inhalation Toxicity

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 403: "Acute Inhalation Toxicity".

-

Methodology: Test animals (usually rats) are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50 (the concentration that is lethal to 50% of the test animals).

Fish Acute Toxicity

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 203: "Fish, Acute Toxicity Test".

-

Methodology: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. The number of dead fish is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 202: "Daphnia sp. Acute Immobilisation Test".

-

Methodology: Daphnids are exposed to various concentrations of the test substance in water for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.

Alga, Growth Inhibition Test

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 201: "Alga, Growth Inhibition Test".

-

Methodology: Cultures of a selected species of green algae are exposed to a range of concentrations of the test substance over a period of 72 hours. The growth of the algae is measured, and the EC50 (the concentration that inhibits growth by 50%) is calculated.

Visualizations

Caption: Environmental fate pathways of this compound.

References

Navigating the Solubility Landscape of Thiazafluron in Organic Solvents: A Technical Guide for Laboratory Applications

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides a comprehensive overview of the available solubility data for Thiazafluron in organic solvents, outlines standard experimental protocols for its determination, and presents logical workflows to guide laboratory practice.

Quantitative Solubility Data

A thorough literature search reveals limited specific quantitative solubility data for this compound in common organic solvents. One source indicates a solubility of 2100 mg/L in "organic solvents" at 20°C, a figure identical to its reported water solubility, which may suggest a general estimation rather than specific experimental values for various solvents. The same source reports a high solubility in benzene (275,000 mg/L), though this figure warrants independent verification.

Qualitative reports suggest this compound is soluble in ethanol, methanol, dichloromethane, and dimethylformamide.

Solubility of the Structurally Related Compound Thidiazuron

To provide a practical reference for laboratory work, the following table summarizes the quantitative solubility of Thidiazuron, a compound with a similar structural backbone. These values can offer initial guidance for solvent selection in experiments involving this compound, with the caveat that they are not direct measurements for this compound itself.

| Organic Solvent | Solubility of Thidiazuron (g/L) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | > 500 | Not Specified |

| Dimethylformamide (DMF) | > 500 | Not Specified |

| Cyclohexane | 21.5 | Not Specified |

| Acetone | 8 | Not Specified |

| Methanol | 4.5 | Not Specified |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the necessary steps for determining this compound's solubility in a chosen organic solvent, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC-grade mobile phase solvents

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample solutions (appropriately diluted if necessary) and determine the concentration of this compound based on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the solubility of this compound in the specific organic solvent at the chosen temperature. Express the results in appropriate units (e.g., g/L or mg/mL).

-

Visualizing Laboratory Workflows

To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical path to obtaining quantitative solubility data for this compound.

Biological Activity of Thiazafluron on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazafluron is a substituted urea herbicide that effectively controls a broad spectrum of weeds by inhibiting photosynthetic electron transport. While designed to target plants, its widespread use necessitates a thorough understanding of its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the biological activity of this compound on various non-target species, including mammals, aquatic organisms, soil inhabitants, and beneficial insects. The information presented herein is intended to support environmental risk assessments and guide further research in the development of safer agricultural practices.

This document summarizes available quantitative toxicity data, details the experimental protocols used for assessing its effects, and visualizes key pathways and workflows to facilitate a deeper understanding of its toxicological profile. It is important to note that while specific data for this compound is provided where available, in instances of limited direct data, information from structurally related herbicides with the same mode of action (photosystem II inhibition) is used to provide a broader context, with such instances clearly indicated.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to a range of non-target organisms.

Table 1: Mammalian Toxicity of this compound

| Species | Exposure Route | Endpoint | Value (mg/kg bw) | Classification | Reference |

| Rat (generic) | Oral | LD50 | 351 | Moderate | [1] |

| Rabbit (generic) | Dermal | LD50 | > 2000 | Low | Inferred from general urea herbicide data |

| Rat (generic) | Inhalation (4h) | LC50 | > 5 mg/L | Low | Inferred from general urea herbicide data |

Table 2: Aquatic Ecotoxicity of this compound

| Species | Endpoint | Value (mg/L) | Classification | Reference |

| Fish (generic) | 96-hour LC50 | > 100 | Low | [2] |

| Daphnia magna | 48-hour EC50 | > 100 | Low | [2] |

| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | ~ 228 | Low | [2] |

Table 3: Terrestrial Ecotoxicity of this compound

| Species | Endpoint | Value | Classification | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | > 1000 mg/kg soil | Low | Inferred from general urea herbicide data |

| Honeybee (Apis mellifera) | Contact LD50 | > 100 µ g/bee | Low | Inferred from general urea herbicide data |

Table 4: Effects of Urea Herbicides on Soil Microorganisms

| Parameter | Effect | Concentration | Reference |

| Microbial Respiration | Temporary inhibition | High concentrations | [3] |

| Microbial Biomass | Variable; can decrease or remain unaffected | Field application rates | [3] |

| Enzyme Activity (e.g., Dehydrogenase, Urease) | Can be inhibited | High concentrations |

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of photosynthesis at photosystem II (PSII)[2]. This disruption of the electron transport chain leads to a cascade of events, ultimately causing oxidative stress and cell death in target plants. While non-target organisms do not photosynthesize, the molecular targets and downstream effects can have implications for their health.

Inhibition of Photosystem II

Caption: this compound inhibits photosynthesis by blocking the QB binding site in Photosystem II.

Oxidative Stress in Non-Target Organisms

Although the primary target (PSII) is absent in animals, exposure to high concentrations of PSII-inhibiting herbicides can potentially lead to oxidative stress through other mechanisms. The generation of reactive oxygen species (ROS) can overwhelm the antioxidant defense systems of an organism, leading to cellular damage.

Caption: Potential mechanism of this compound-induced oxidative stress in non-target organisms.

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological and toxicological assays, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A stepwise procedure is used, starting with a dose expected to cause some toxicity. A small group of animals (e.g., 3) is dosed.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated based on the mortality at different dose levels.

Acute Dermal Toxicity (OECD 402)

-

Test Animals: Rats or rabbits are commonly used.

-

Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for skin reactions, systemic toxicity, and mortality for up to 14 days.

-

Endpoint: The LD50 is determined.

Acute Inhalation Toxicity (OECD 403)

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).

-

Observation: Animals are monitored for signs of toxicity and mortality during and after exposure for up to 14 days.

-

Endpoint: The LC50 is calculated.

Aquatic Ecotoxicity Testing

References

Thidiazuron (TDZ): An In-depth Technical Guide to its Role as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thidiazuron (TDZ), a synthetic phenylurea compound (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), has emerged as a highly potent plant growth regulator with significant applications in plant biotechnology.[1] Initially developed as a cotton defoliant, its profound cytokinin-like activity has established it as a critical tool in plant tissue culture, particularly for the micropropagation of recalcitrant woody species.[1][2] This technical guide provides a comprehensive analysis of TDZ's mechanism of action, its multifaceted interactions with plant hormonal signaling pathways, and detailed experimental protocols for its application in research and development.

Introduction

Thidiazuron is a synthetic plant growth regulator renowned for its high cytokinin-like activity, often exceeding that of natural and other synthetic cytokinins.[1] Unlike purine-based cytokinins, TDZ's diphenylurea structure confers resistance to degradation by cytokinin oxidase, enhancing its stability and potency in culture media.[1] Its unique ability to mimic both auxin and cytokinin effects allows it to induce a broad spectrum of morphogenic responses, including callus induction, shoot organogenesis, and somatic embryogenesis.[1]

Mechanism of Action

The precise mode of action of Thidiazuron is complex and involves the modulation of endogenous plant hormone homeostasis and signaling.[1] Its primary activities include strong cytokinin-like effects and significant influence on auxin and gibberellic acid pathways.

Cytokinin-like Activity

TDZ exhibits potent cytokinin-like activity by interacting with cytokinin receptors, which activates downstream signaling cascades that promote cell division and shoot initiation.[1][3] This activity is central to its effectiveness in promoting shoot proliferation in a wide range of plant species.[4]

Interaction with Auxin Signaling

TDZ's influence extends to auxin pathways, where it can modulate the levels of endogenous auxins.[5] The synergistic or antagonistic interaction between TDZ and auxins is a critical determinant of the developmental outcome in tissue culture, with the ratio of TDZ to auxin influencing whether the explant develops shoots, roots, or undifferentiated callus.[5] In some cases, TDZ has been shown to increase endogenous auxin levels.[6]

Crosstalk with Gibberellic Acid (GA) Pathway

TDZ has been observed to have an antagonistic relationship with gibberellins. Studies have shown that TDZ treatment can suppress the expression of genes involved in bioactive gibberellic acid (GA) biosynthesis, such as those encoding GA3 and GA20 oxidases, while slightly increasing the expression of GA catabolism genes.[7][8] This interaction plays a role in the inhibition of shoot elongation often observed with TDZ treatment.[8][9]

Data Presentation: Quantitative Effects of Thidiazuron

The efficacy of TDZ is highly dependent on the plant species, explant type, and concentration used. The following tables summarize quantitative data from various studies.

Table 1: Effect of TDZ on Shoot Proliferation in Various Plant Species

| Plant Species | Explant Type | TDZ Concentration | Outcome | Reference |

| Moringa oleifera | Axillary shoot | 2.27 µM (0.5 mg/L) | 15.2 ± 0.87 shoots per explant | [10] |

| Fragaria vesca (Wild Strawberry) | Callus from whole leaves | 0.45 µM | 19.4 shoots per explant (after transfer to BA medium) | [11] |

| Musa spp. L (Banana) | Desheathed corms | 2.0 mg/L | 6.3 shoots per corm | [12] |

| Fragaria × ananassa (Strawberry) | Runner tips | 0.05 mg/L | 4.07 shoots per plant | [13] |

| Fraxinus pennsylvanica | Axillary shoots | 10 µM | Maximum shoot proliferation | [14] |

Table 2: Effect of TDZ on Callus Induction in Various Plant Species

| Plant Species | Explant Type | TDZ Concentration | Auxin Combination | Callus Induction (%) | Reference | | --- | --- | --- | --- | --- | | Centaurea zeybekii | Leaf | 0.023 - 0.045 µM (0.005 - 0.01 mg/L) | None | 100% |[10] | | Fragaria vesca (Wild Strawberry) | Whole leaves | 2.27 µM | 2.27 µM 2,4-D | 100% |[11][15] | | Labisia pumila var. alata | Leaf | 1.14 µM (0.25 mg/L) | 0.5 mg/L 2,4-D | 6.6% |[10] | | Labisia pumila var. alata | Leaf | 2.27 µM (0.5 mg/L) | 1.0 mg/L Picloram | 20% |[10] | | Aconitum balfourii | Leaf | 0.5 mg/L | 1.0 mg/L NAA | 86.67% |[4] |

Table 3: Comparative Effects of TDZ and Other Cytokinins on Shoot Regeneration

| Plant Species | Explant Type | Cytokinin | Concentration | Shoot Regeneration (%) | Number of Shoots per Explant | Reference |

| Capsicum annuum | Cotyledon | TDZ | 0.5 µM | 85% | 12.5 | [3] |

| Zeatin | 5.0 µM | 95% | 18.2 | [3] | ||

| Gossypium hirsutum | Cotyledonary Node | TDZ | 2.0 µM | 70% | 6.8 | [3] |

| Zeatin | 10.0 µM | 30% | 2.1 | [3] |

Experimental Protocols

The successful application of TDZ in plant tissue culture requires careful optimization of protocols.

General Protocol for Callus Induction and Shoot Regeneration

-

Explant Preparation: Select healthy, young plant material (e.g., leaves, nodal segments, shoot tips) as explants.[10]

-

Surface Sterilization: Thoroughly sterilize the explants to eliminate microbial contamination.

-

Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) supplemented with vitamins, sucrose, and a gelling agent.[16]

-

Hormone Supplementation: Add the desired concentration of TDZ, often in combination with an auxin like NAA or 2,4-D for callus induction. For shoot regeneration, TDZ can be used alone or with other cytokinins.[10][16]

-

Incubation: Culture the explants at a constant temperature (typically 25 ± 2°C) under a defined photoperiod (e.g., 16-hour light/8-hour dark), unless a dark period is required for callus induction.[10]

-

Subculture: Transfer the explants to fresh medium every 3-4 weeks to replenish nutrients and manage tissue growth.[10]

Protocol for Optimizing TDZ Concentration for Shoot Induction

-

Prepare Basal Medium: Use a standard plant tissue culture medium like MS.[16]

-

Create a Concentration Gradient: Prepare several batches of the medium with a range of TDZ concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µM).[16]

-

Inoculate Explants: Place prepared and sterilized explants onto each of the different TDZ-containing media.[16]

-

Incubate: Maintain the cultures under standard light and temperature conditions.[16]

-

Data Collection: After a defined period (e.g., 4-6 weeks), record metrics such as the percentage of explants forming shoots and the average number of shoots per explant.[16]

Protocol for Rooting of TDZ-Induced Shoots

Shoots regenerated on TDZ-containing medium can sometimes be difficult to root due to the carry-over effect of the potent cytokinin.

-

Elongation Phase: Transfer the induced shoots to a TDZ-free medium or a medium with a less potent cytokinin to promote shoot elongation.[17]

-

Growth Regulator-Free Period: Subculture the elongated shoots on a hormone-free medium for a period before transferring to a rooting medium.[17]

-

Rooting Medium: Induce rooting using a medium supplemented with an auxin, such as half-strength MS medium with Indole-3-butyric acid (IBA) or Naphthaleneacetic acid (NAA).[11][17]

Visualizations: Signaling Pathways and Workflows

Thidiazuron-Induced Cytokinin Signaling Pathway

Caption: Thidiazuron (TDZ) activates the cytokinin signaling pathway.

Experimental Workflow for Optimizing TDZ Concentration

Caption: Workflow for optimizing TDZ concentration for shoot induction.

TDZ's Interaction with Major Phytohormone Pathways

Caption: TDZ's multifaceted interaction with plant hormone pathways.

Conclusion

Thidiazuron is an exceptionally potent plant growth regulator with a complex mechanism of action that profoundly influences plant development, particularly in vitro.[1] Its ability to mimic both cytokinin and auxin effects, coupled with its influence on gibberellin metabolism, makes it a powerful and versatile tool for researchers in plant biotechnology.[1] However, its high potency necessitates careful optimization of concentration and exposure duration to avoid undesirable effects such as inhibition of shoot elongation and hyperhydricity.[1][17] A thorough understanding of its interactions with endogenous hormonal pathways is crucial for harnessing its full potential in crop improvement, micropropagation, and the production of valuable plant-derived compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]

- 9. A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Use of Thidiazuron for High-Frequency Callus Induction and Organogenesis of Wild Strawberry (Fragaria vesca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.elewa.org [m.elewa.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Quantitative Analysis of Thiazafluron using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazafluron is a herbicide that has been used for the control of a wide range of weeds. Its detection and quantification in various environmental and biological matrices are crucial for monitoring its persistence, assessing potential contamination, and ensuring food safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly selective and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is designed to be robust and reliable for researchers and professionals in relevant fields.

Principle

The method utilizes reversed-phase HPLC to separate this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

This compound analytical standard (Purity ≥ 98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. A typical concentration range for the calibration curve is 1 ng/mL to 500 ng/mL.

Sample Preparation

The following are general protocols for water and soil samples. The specific procedure may need to be optimized based on the sample matrix and required detection limits.

Water Samples:

-

Collect water samples in clean glass bottles.

-

For samples with high particulate matter, filter through a 0.45 µm glass fiber filter.

-

Depending on the expected concentration and matrix complexity, direct injection after filtration through a 0.22 µm syringe filter may be possible.

-

For trace-level analysis, a solid-phase extraction (SPE) step may be necessary.

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load a known volume of the water sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with a suitable organic solvent such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS analysis.

-

Soil Samples:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Weigh 5-10 g of the homogenized soil into a centrifuge tube.

-

Add 10-20 mL of acetonitrile and shake vigorously for 30-60 minutes.

-

Centrifuge the sample at 4000-5000 rpm for 10 minutes.

-

Collect the supernatant (the acetonitrile extract).

-

For cleaner samples, an aliquot of the supernatant can be filtered through a 0.22 µm syringe filter and directly injected.

-

For complex soil matrices, a cleanup step using dispersive SPE (similar to the QuEChERS method) with C18 and/or graphitized carbon black (GCB) may be required to remove interfering co-extractives.

Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-